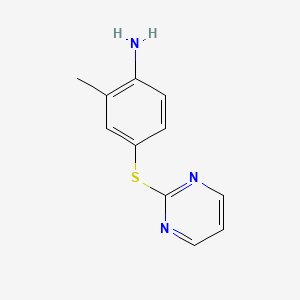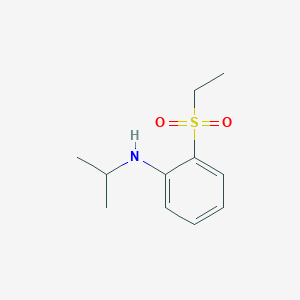
2-(ethanesulfonyl)-N-(propan-2-yl)aniline
Overview
Description
The compound “2-(ethanesulfonyl)-N-(propan-2-yl)aniline” is an organic compound. It likely contains an aniline group (a benzene ring attached to an amine group), an ethanesulfonyl group, and a propan-2-yl group .
Molecular Structure Analysis
The molecular structure would be based on the connectivity of the aniline, ethanesulfonyl, and propan-2-yl groups . Detailed structural analysis would require experimental data such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. Anilines generally participate in electrophilic aromatic substitution reactions . Without more specific information, it’s difficult to predict the full range of reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound .Scientific Research Applications
Pharmaceutical Synthesis
The compound is utilized in the synthesis of enantiopure drug-like molecules, particularly 1-phenylpropan-2-amines, which are significant in pharmaceuticals. Transaminases (TAs) are employed as biocatalysts to produce these enantiopure compounds from prochiral ketones, offering an environmentally friendly alternative to traditional synthesis methods .
Chemical Nomenclature and Standardization
In the realm of chemical nomenclature, this compound serves as a reference for the IUPAC naming of complex organic molecules. It helps in establishing standardized naming conventions for alkyl isomers of ethers and other related compounds .
Enantioselective Catalysis
The compound is key in enantioselective catalysis, which is crucial for producing specific enantiomers of a substance. This is particularly important in the creation of pharmaceuticals where the chirality of a drug can affect its efficacy and safety .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethylsulfonyl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-15(13,14)11-8-6-5-7-10(11)12-9(2)3/h5-9,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLYNLKIGJWNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethanesulfonyl)-N-(propan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



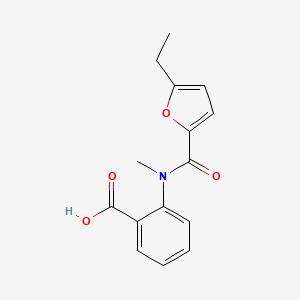


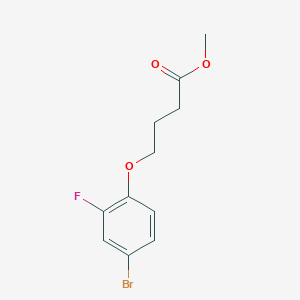
![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)
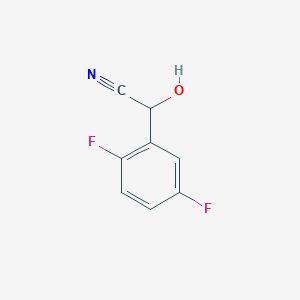


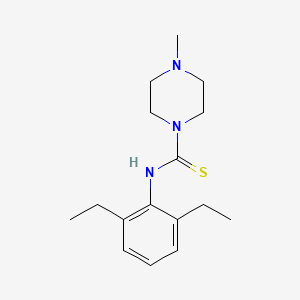
![2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B1418499.png)
![5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B1418500.png)

